![molecular formula C16H12N4O B056666 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole CAS No. 1080025-88-2](/img/structure/B56666.png)
1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole is a compound that is part of a broader class of chemical compounds involving indole and benzotriazole structures. These compounds have been studied for various synthetic applications and potential biological activities.
Synthesis Analysis
Efficient synthesis of compounds related to 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole, such as substituted carbazoles and cyclopent[b]indoles, can be achieved from related indole derivatives. For instance, 1-Methyl-3-(benzotriazol-1-ylmethyl)indole undergoes lithiation and addition reactions, followed by intramolecular cyclization to yield a range of substituted carbazoles and cyclopent[b]indoles (Katritzky, Zhang, Xie, & Ghiviriga, 1996).
Molecular Structure Analysis
The molecular structure of related compounds, like benzotriazoles, reveals interesting aspects, such as the generation of 1,3-diradicals upon irradiation, leading to cycloaddition reactions that form indoles and dihydropyrrolo[3,4-b]indoles, as established through spectroscopic methods and X-ray crystallography (Al-Jalal et al., 2014).
Chemical Reactions and Properties
Benzotriazole derivatives exhibit varied chemical reactions, including gas-phase pyrolysis leading to indole derivatives (Dib et al., 2017). The reactivity and formation of various derivatives demonstrate the chemical versatility of compounds within this class.
Physical Properties Analysis
Studies on compounds like ethyl 2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl-2-cyanoacetate provide insights into the physical properties of such compounds, characterized by spectroscopic techniques like NMR and mass spectroscopy, confirming their structural details (Nassiri & Milani, 2020).
Chemical Properties Analysis
The chemical properties of benzotriazole derivatives are highlighted by their reactions with various reagents, leading to the formation of different derivatives. For instance, the reaction of benzotriazole with diethyl ethoxymethylenemalonate exhibits both ethylation and Michael addition, indicative of the compound's reactivity and utility in synthesis (Sanna et al., 1997).
Aplicaciones Científicas De Investigación
Indole Synthesis and Applications
Indole and its derivatives, including compounds related to "1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole," play a crucial role in organic synthesis. Indoles are foundational in creating a vast array of bioactive molecules, highlighting their importance in drug discovery and synthetic chemistry. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, underscoring the versatility and significance of indoles in medicinal chemistry and synthetic strategies (Taber & Tirunahari, 2011).
Benzotriazole and Its Derivatives in Corrosion Inhibition
Benzotriazole and its derivatives, including "1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole," are known for their applications in corrosion inhibition, particularly for metals like copper and steel. Kuznetsov (2020) discusses the multifunctional nature of benzotriazoles as corrosion inhibitors, highlighting their efficacy in protecting metals in various corrosive environments. This application is crucial for materials science and engineering, offering insights into the protective capabilities of benzotriazole derivatives (Kuznetsov, 2020).
Medicinal Chemistry and Biological Activities
The incorporation of indole and benzotriazole moieties in "1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole" suggests potential in medicinal chemistry, given the biological activities associated with these groups. Indoles and benzothiazoles are prominent scaffolds in drug design, known for their antimicrobial, anticancer, and anti-inflammatory properties. Research by Law and Yeong (2022) reviews the therapeutic potentials of benzothiazole derivatives, indicating the relevance of these compounds in developing new treatments for various diseases, including cancer (Law & Yeong, 2022).
Propiedades
IUPAC Name |
1-(benzotriazol-1-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c21-16(20-15-8-4-3-7-14(15)18-19-20)9-11-10-17-13-6-2-1-5-12(11)13/h1-8,10,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLQVGQBBPIDLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N3C4=CC=CC=C4N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

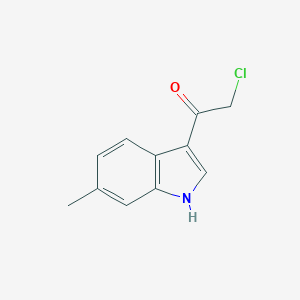
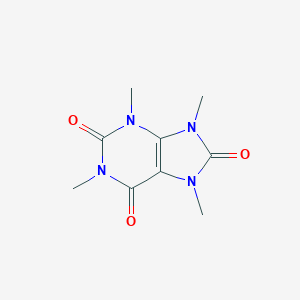
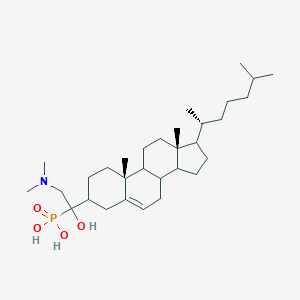
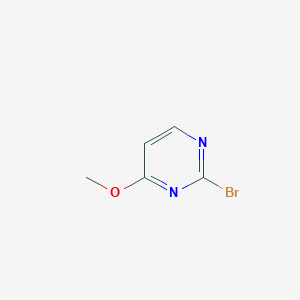
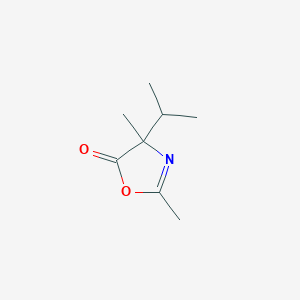
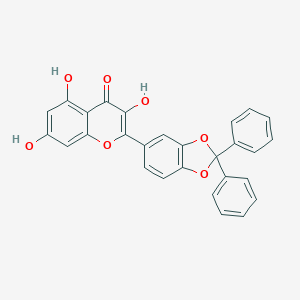



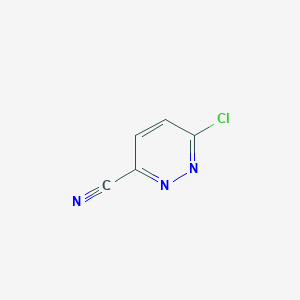
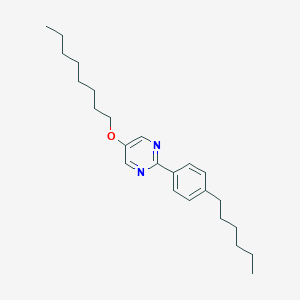
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)
